2,2-Dimethyl-N-(pentan-2-yl)propanamide
Description
2,2-Dimethyl-N-(pentan-2-yl)propanamide is a branched aliphatic amide characterized by a central propanamide backbone substituted with two methyl groups at the C2 position and a pentan-2-yl group attached to the nitrogen atom. For instance, compounds like N-(butan-2-yl)-2-methylpropanamide (CAS 6282-86-6) share similar branching patterns, with molecular weights around 157.23 g/mol and densities near 0.9–1.0 g/cm³ . The pentan-2-yl substituent likely enhances lipophilicity compared to shorter alkyl chains, influencing solubility and bioavailability.
Properties
IUPAC Name |
2,2-dimethyl-N-pentan-2-ylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO/c1-6-7-8(2)11-9(12)10(3,4)5/h8H,6-7H2,1-5H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUVFRMWJZRIJBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)NC(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40718738 | |
| Record name | 2,2-Dimethyl-N-(pentan-2-yl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40718738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89810-33-3 | |
| Record name | 2,2-Dimethyl-N-(pentan-2-yl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40718738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-N-(pentan-2-yl)propanamide typically involves the reaction of 2,2-dimethylpropanoyl chloride with pentan-2-amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
2,2-dimethylpropanoyl chloride+pentan-2-amine→2,2-Dimethyl-N-(pentan-2-yl)propanamide+HCl
Industrial Production Methods: On an industrial scale, the production of 2,2-Dimethyl-N-(pentan-2-yl)propanamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 2,2-Dimethyl-N-(pentan-2-yl)propanamide can undergo various chemical reactions, including:
Hydrolysis: In the presence of strong acids or bases, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding amine.
Substitution: The amide nitrogen can participate in nucleophilic substitution reactions, especially under acidic or basic conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products:
Hydrolysis: 2,2-dimethylpropanoic acid and pentan-2-amine.
Reduction: 2,2-dimethyl-N-(pentan-2-yl)amine.
Substitution: Depending on the nucleophile, various substituted amides.
Scientific Research Applications
2,2-Dimethyl-N-(pentan-2-yl)propanamide has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules and its role in biochemical pathways.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-N-(pentan-2-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to changes in their activity or function. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Effects on Physical Properties
The substituent on the nitrogen atom and the α-carbon significantly impacts physical properties. Key analogs and their characteristics are summarized below:
Key Observations :
- Aromatic vs. Aliphatic Substituents : Aromatic groups (e.g., 4-methylbenzyl or pyridinyl) increase molecular rigidity and often elevate melting points compared to aliphatic chains (e.g., pentan-2-yl) .
- Fluorinated Derivatives : The trifluoromethyl group in improves lipophilicity and resistance to enzymatic degradation, making it valuable in medicinal chemistry .
Spectroscopic and Structural Insights
- Spectroscopy : FT-IR and NMR studies of 2,2-dimethyl-N-(2-pyridinyl)propanamide reveal distinct carbonyl (C=O) stretches at ~1650 cm⁻¹ and methyl proton resonances at δ 1.2–1.4 ppm .
- Crystallography : The pyridin-3-yl analog (–12) exhibits a tilted pyridine ring (17.6° from the amide plane) and intermolecular N–H···N hydrogen bonds, forming chains that influence solubility .
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